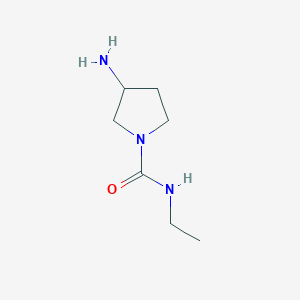
3-amino-N-ethyl-pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-ethyl-pyrrolidine-1-carboxamide is a heterocyclic organic compound that features a pyrrolidine ring with an amino group and an ethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with ethylamine and a suitable carboxylating agent. One common method is to start with pyrrolidine, which is reacted with ethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-ethyl-pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-amino-N-ethyl-pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-N-ethyl-pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and ethyl groups.
N-ethylpyrrolidine: Similar structure but without the carboxamide group.
3-amino-pyrrolidine: Lacks the ethyl group but has the amino group.
Uniqueness
3-amino-N-ethyl-pyrrolidine-1-carboxamide is unique due to the presence of both the amino and ethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such functional groups can enhance the biological activity and specificity of drug candidates.
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-amino-N-ethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-4-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11) |
Clave InChI |
UJCRXTPCKWHFIK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
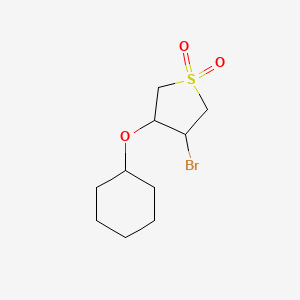
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
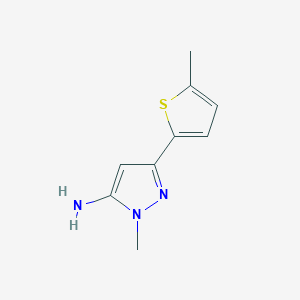

![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)

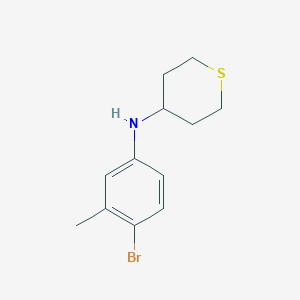
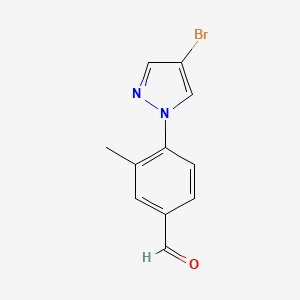
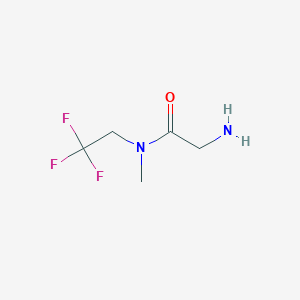
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
